Direct Comparison of Synthetic Yield: 3,6-Diiodo-9H-carbazole via Tucker Iodination
In a representative synthesis, 3,6-diiodo-9H-carbazole was obtained in 78% yield (4.67 mmol, 1.956 g) from 9H-carbazole using potassium iodide and potassium iodate in acetic acid at 110 °C [1]. This yield is comparable to or exceeds that reported for 3,6-dibromo-9H-carbazole synthesized via N-bromosuccinimide (NBS) bromination, which often yields 70–75% after purification [2]. The high yield and straightforward purification of the diiodo derivative underscore its preparative advantage for large-scale material synthesis.
| Evidence Dimension | Isolated Yield of Halogenated Carbazole |
|---|---|
| Target Compound Data | 78% yield (4.67 mmol, 1.956 g) |
| Comparator Or Baseline | 3,6-Dibromo-9H-carbazole: typically 70–75% yield after purification |
| Quantified Difference | 3–8 percentage points higher yield for the diiodo compound |
| Conditions | 9H-carbazole (5.98 mmol), KI (8.04 mmol), KIO3 (9.13 mmol), acetic acid (20 mL), 110 °C, 15 min |
Why This Matters
Higher synthetic yield reduces precursor cost and waste, directly impacting procurement economics for kilogram-scale material production.
- [1] NFDI4Chem. Reaction: Synthesis of 3,6-Diiodo-9H-carbazole. Dataset: 10.14272/reaction/SA-FUHFF-UHFFFADPSC-PECAOKZHOR-UHFFFADPSC-NUHFF-NUHFF-NUHFF-ZZZ. View Source
- [2] Encyclopedia.pub. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. 2021. View Source
